molecular formula C20 B14267132 Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne CAS No. 141219-85-4

Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne

Cat. No.: B14267132
CAS No.: 141219-85-4
M. Wt: 240.2 g/mol
InChI Key: INQGZUCFGGMWFS-UHFFFAOYSA-N
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Description

Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne is a polyacetylene compound characterized by its unique structure consisting of alternating triple bonds within a cyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne typically involves the cyclization of linear polyynes. One common method is the Glaser coupling reaction, where terminal alkynes are coupled in the presence of a copper(I) catalyst and an oxidant such as oxygen. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to 50°C

    Catalyst: Copper(I) chloride (CuCl) or copper(I) bromide (CuBr)

    Oxidant: Molecular oxygen (O₂)

Industrial Production Methods

Industrial production of this compound may involve large-scale Glaser coupling reactions with optimized conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are often employed.

Chemical Reactions Analysis

Types of Reactions

Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) to form diketones or diols.

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) to convert triple bonds to single bonds, yielding cycloicosane.

    Substitution: Halogenation with bromine (Br₂) or chlorine (Cl₂) to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution, OsO₄ in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO)

    Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure

    Substitution: Br₂ or Cl₂ in an inert solvent like carbon tetrachloride (CCl₄)

Major Products

    Oxidation: Diketones, diols

    Reduction: Cycloicosane

    Substitution: Halogenated this compound

Scientific Research Applications

Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the properties of polyacetylenes and their reactivity.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne involves its interaction with molecular targets through its multiple triple bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The compound’s ability to form stable complexes with metals and other molecules also plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctadeca-1,3,5,7,9,11,13,15,17-nonyne: Another polyacetylene with a similar cyclic structure but fewer triple bonds.

    Cyclododeca-1,3,5,7,9,11-hexyne: A smaller cyclic polyacetylene with six triple bonds.

Uniqueness

Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne is unique due to its larger ring size and higher number of triple bonds, which confer distinct electronic properties and reactivity. This makes it particularly valuable for applications in materials science and organic electronics.

Properties

CAS No.

141219-85-4

Molecular Formula

C20

Molecular Weight

240.2 g/mol

IUPAC Name

cycloicosadecayne

InChI

InChI=1S/C20/c1-2-4-6-8-10-12-14-16-18-20-19-17-15-13-11-9-7-5-3-1

InChI Key

INQGZUCFGGMWFS-UHFFFAOYSA-N

Canonical SMILES

C1#CC#CC#CC#CC#CC#CC#CC#CC#CC#C1

Origin of Product

United States

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